molecular formula C11H14N2S B3047040 2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile CAS No. 1342512-74-6

2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B3047040
CAS No.: 1342512-74-6
M. Wt: 206.31
InChI Key: CLDWILBRYDRQFF-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (CAS 1342512-74-6) is a high-purity chemical intermediate supplied with a guaranteed purity of 95% . This compound belongs to the 2-aminothiophene scaffold, a class of molecules typically synthesized via the Gewald reaction, which is known for producing heterocycles with diverse research applications . As part of the tetrahydrobenzothiophene family, its structure is characterized by a fused ring system, and related analogues have been reported in scientific literature to exhibit interesting conformational properties, such as disordered cyclohexene rings adopting a half-chair formation . Derivatives of 2-amino-4,5,6,7-tetrahydrobenzo(b)thiophene have been studied for various biological activities, including antimicrobial and antifungal properties, highlighting the potential of this chemical scaffold in medicinal chemistry and drug discovery research . Researchers utilize this family of compounds as a versatile building block for the synthesis of more complex molecules for biological evaluation. This product is intended for research purposes only and is not for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling instructions. Hazard Statements: H302-H315-H319-H335 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-6-3-7(2)10-8(5-12)11(13)14-9(10)4-6/h6-7H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDWILBRYDRQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(C1)SC(=C2C#N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201145099
Record name Benzo[b]thiophene-3-carbonitrile, 2-amino-4,5,6,7-tetrahydro-4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201145099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342512-74-6
Record name Benzo[b]thiophene-3-carbonitrile, 2-amino-4,5,6,7-tetrahydro-4,6-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1342512-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[b]thiophene-3-carbonitrile, 2-amino-4,5,6,7-tetrahydro-4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201145099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions involving nitrile formation and subsequent cyclization .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .

Scientific Research Applications

2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Key Analogs

Compound Name Substituents Molecular Formula Molecular Weight
Target (4,6-dimethyl) 4-CH₃, 6-CH₃ C₁₁H₁₄N₂S 218.31*
6-methyl analog 6-CH₃ C₁₀H₁₂N₂S 192.29
4-methyl analog 4-CH₃ C₁₀H₁₂N₂S 192.29
Parent compound None C₉H₁₀N₂S 178.26

Note: Data for the 4,6-dimethyl compound are inferred from analogs.

Crystallographic and Hydrogen-Bonding Properties

  • 6-methyl analog: Crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 9.0415 Å, b = 8.3294 Å, c = 13.1283 Å. Intermolecular N–H···N hydrogen bonds form centrosymmetric dimers and zigzag chains along the a-axis .
  • 4-methyl analog : Expected to exhibit similar packing but with steric effects from the 4-CH₃ group altering dihedral angles and hydrogen-bonding networks.
  • Parent compound : Lacks methyl groups, leading to simpler crystal lattices with weaker hydrophobic interactions .

Key Insight : Methyl substituents enhance molecular rigidity and influence hydrogen-bonding patterns, which may affect solubility and bioavailability.

Antioxidant Properties
  • The parent compound (ATS) and its selenium analog (ATSe) exhibit antioxidant activity via peroxyradical scavenging, as demonstrated by ORAC assays and cyclic voltammetry .
Antimicrobial Activity
  • Derivatives like N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide show moderate antibacterial and antifungal activity, with MIC values ranging from 25–100 µg/mL .
  • 4,6-dimethyl substitution : Increased steric bulk could hinder enzyme binding but improve metabolic stability.

Physicochemical Properties

Table 2: Physical and Redox Properties

Compound Melting Point (°C) Redox Potential (mV) LogP*
6-methyl analog 160–162 +450 (oxidation) 1.8
Parent compound 145–147 +380 (oxidation) 1.2
4,6-dimethyl (inferred) ~170–175 +500 (oxidation) 2.5

*LogP values estimated using fragment-based methods.

Key Trends :

  • The 4,6-dimethyl derivative’s higher melting point suggests stronger crystal packing due to dual methyl interactions.

Biological Activity

2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (often abbreviated as ADT) is a compound belonging to the benzothiophene class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of ADT, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C11H14N2S
  • Molecular Weight : 206.31 g/mol
  • CAS Number : 1510692-71-3

Biological Activities

Research indicates that ADT and its derivatives exhibit a range of biological activities:

1. Anticancer Activity

Studies have shown that benzothiophene derivatives possess significant anticancer properties. ADT has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study demonstrated that ADT effectively reduced the viability of human cancer cell lines by inducing apoptosis via the mitochondrial pathway, suggesting its potential as a chemotherapeutic agent .

2. Anti-inflammatory Effects

The anti-inflammatory properties of ADT have been explored in several studies. It has been found to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and 5-lipoxygenase (5-LOX), which are crucial in inflammatory processes.

Research Findings : In silico docking studies indicated that ADT binds selectively to 5-LOX with high affinity, making it a potential candidate for developing anti-inflammatory drugs .

3. Antimicrobial Activity

ADT exhibits antimicrobial properties against various bacterial strains. Its effectiveness was tested using the Cup plate method against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

This table summarizes the antibacterial activity of ADT, indicating its potential use in treating bacterial infections .

4. Anticonvulsant Activity

Recent research has highlighted the anticonvulsant effects of benzothiophene derivatives, including ADT. The compound was tested in animal models for its ability to reduce seizure frequency and severity.

Findings : In a controlled study, ADT demonstrated significant anticonvulsant activity comparable to standard medications like phenytoin .

The biological activities of ADT can be attributed to its interaction with specific biological targets:

  • Enzymatic Inhibition : The compound inhibits enzymes associated with inflammation and cancer progression.
  • Receptor Modulation : ADT interacts with receptors involved in neurotransmission, contributing to its anticonvulsant effects.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-amino-tetrahydrobenzothiophene-3-carbonitrile derivatives?

The synthesis involves a one-pot cyclocondensation reaction between substituted cyclohexanones, malononitrile, elemental sulfur, and a catalytic amine base. For example, Khan et al. achieved a 68% yield by reacting 2-methyl cyclohexanone with malononitrile and sulfur in ethanol under diethylamine catalysis, followed by reflux (333 K, 1 hour) and purification via column chromatography . Crystallization from dichloromethane yielded X-ray-quality crystals.

Reactant Amount Role Conditions
Substituted cyclohexanone71.4 mmolKetone precursorEthanol solvent, 333 K
Malononitrile71.4 mmolCarbonitrile sourceReflux, 1 hour
Elemental sulfur72 mmolThiophene ring formationAmine catalysis

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

X-ray crystallography is essential for resolving molecular conformation and disorder. For example, the title compound’s thiophene ring was confirmed as planar (r.m.s. deviation = 0.03 Å), with the cyclohexene ring adopting a half-chair conformation . NMR and IR spectroscopy complement crystallographic data by verifying functional groups (e.g., amine and nitrile stretches).

Advanced Research Questions

Q. How should crystallographic disorder in the cyclohexene ring be modeled computationally?

Disorder is addressed by partitioning atoms into distinct sites with refined occupancy factors. In a related compound, C6 and C7 exhibited two conformers (occupancies: 0.810 major, 0.190 minor). SHELXL97’s EADP command constrained anisotropic displacement parameters during refinement . Deviations from the half-chair conformation were quantified as 0.333 Å (C6) and -0.313 Å (C7) for the major conformer, and -0.374 Å (C6′) and 0.355 Å (C7′) for the minor .

Q. What strategies enable the synthesis of Schiff base derivatives from 2-amino-tetrahydrobenzothiophene-3-carbonitrile?

Condensation of the amine group with aldehydes (e.g., 4-chlorobenzaldehyde) under mild conditions forms Schiff bases. Asiri et al. reported derivatives with substituted benzylidene groups, characterized by X-ray crystallography to confirm imine bond formation (C=N ~1.27 Å) and supramolecular interactions . Solvent choice (e.g., ethanol or DCM) and stoichiometric ratios are critical for yield optimization.

Q. How do intermolecular interactions influence supramolecular assembly in the solid state?

N–H⋯N hydrogen bonds form centrosymmetric dimers (R₂²(12) motif) and 20-membered macrocyclic rings, stabilizing the crystal lattice . These interactions are critical for predicting solubility and stability. Graph-set analysis and Hirshfeld surface calculations can further quantify interaction contributions .

Q. How does substituent orientation (axial vs. equatorial) affect molecular conformation?

In the title compound, the methyl group adopts an axial orientation (C6–C8–C11 = 112.50°, C10–C8–C11 = 115.02°), influencing ring puckering and steric interactions . Computational studies (e.g., DFT) can correlate substituent orientation with electronic effects and reactivity trends.

Methodological Considerations

  • Crystallographic Refinement : Use disorder modeling tools (SHELXL97) and validate against bond-length/bond-angle databases (e.g., Cambridge Structural Database) .
  • Synthetic Optimization : Screen amine catalysts (e.g., diethylamine vs. morpholine) and solvent polarity to improve yields .
  • Derivatization : Prioritize aldehydes with electron-withdrawing groups (e.g., chloro-substituted) to enhance Schiff base stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Reactant of Route 2
2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

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